

A Comprehensive Technical Guide to 2-(Pyridin-3-Yl)Benzaldehyde

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Compound of Interest

Compound Name: **2-(Pyridin-3-Yl)Benzaldehyde**

Cat. No.: **B062508**

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CAS Number: 176690-44-1

This technical guide provides an in-depth overview of **2-(Pyridin-3-Yl)Benzaldehyde**, a heterocyclic aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its applications, particularly as a precursor for biologically active molecules.

Chemical and Physical Properties

2-(Pyridin-3-Yl)Benzaldehyde is a solid, white to off-white compound at room temperature.^[1] Its chemical structure features a pyridine ring attached to a benzaldehyde moiety at the ortho position. This unique arrangement of aromatic systems imparts specific reactivity and makes it a valuable building block in organic synthesis.

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
CAS Number	176690-44-1	[1]
Molecular Formula	C ₁₂ H ₉ NO	[1]
Molecular Weight	183.21 g/mol	
Melting Point	83 °C	[1]
Boiling Point (Predicted)	356.8 ± 25.0 °C	[1]
Density (Predicted)	1.147 ± 0.06 g/cm ³	[1]
Physical Form	Solid	
Appearance	White to off-white	[1]
Purity	Typically ≥ 95%	
Storage Temperature	2-8 °C under inert atmosphere	

Synthesis of 2-(Pyridin-3-Yl)Benzaldehyde

The primary synthetic route to **2-(Pyridin-3-Yl)Benzaldehyde** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is efficient for coupling aryl halides with organoboron compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of **2-(Pyridin-3-Yl)Benzaldehyde** from o-bromobenzaldehyde and pyridine-3-boronic acid.

Materials:

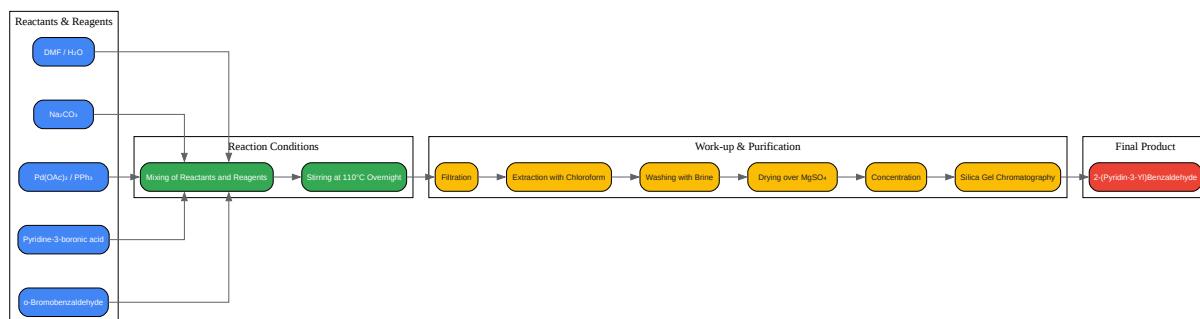
- o-Bromobenzaldehyde
- Pyridine-3-boronic acid
- Sodium carbonate (Na₂CO₃)
- Palladium acetate (Pd(OAc)₂)

- Triphenylphosphine (PPh_3)
- N,N-Dimethylformamide (DMF)
- Water (H_2O)
- Chloroform (CHCl_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel

Procedure:

- In a reaction vessel protected by a nitrogen atmosphere, suspend o-bromobenzaldehyde (2.14 mmol), sodium carbonate (2.55 mmol), and pyridine-3-boronic acid (2.35 mmol) in a 2:1 (v/v) mixture of N,N-dimethylformamide and water (4.2 mL total volume).
- To this suspension, add palladium acetate (0.11 mmol) and triphenylphosphine (0.44 mmol).
- Stir the reaction mixture at 110 °C overnight.
- After the reaction is complete, cool the mixture to room temperature and filter it.
- Dilute the filtrate with chloroform.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a chloroform/methanol eluent gradient (from 99/1 to 95/5) to yield **2-(Pyridin-3-Yl)Benzaldehyde** as a white powder.[1]

Yield: Approximately 64%. [1]

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*Suzuki-Miyaura synthesis workflow for **2-(Pyridin-3-Yl)Benzaldehyde**.*

Applications in Drug Discovery and Medicinal Chemistry

Pyridyl derivatives of benzaldehyde are recognized for their potential as biologically active compounds. The unique structural combination of a pyridine ring and a benzaldehyde moiety enhances their reactivity and versatility in synthesizing molecules for pharmaceutical and agrochemical applications.

Precursor for Kinase Inhibitors

2-(Pyridin-3-Yl)Benzaldehyde serves as a valuable intermediate in the development of kinase inhibitors. Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[\[2\]](#) The pyridine and benzaldehyde scaffolds can be modified to create compounds that bind to the active site of specific kinases, thereby inhibiting their activity.

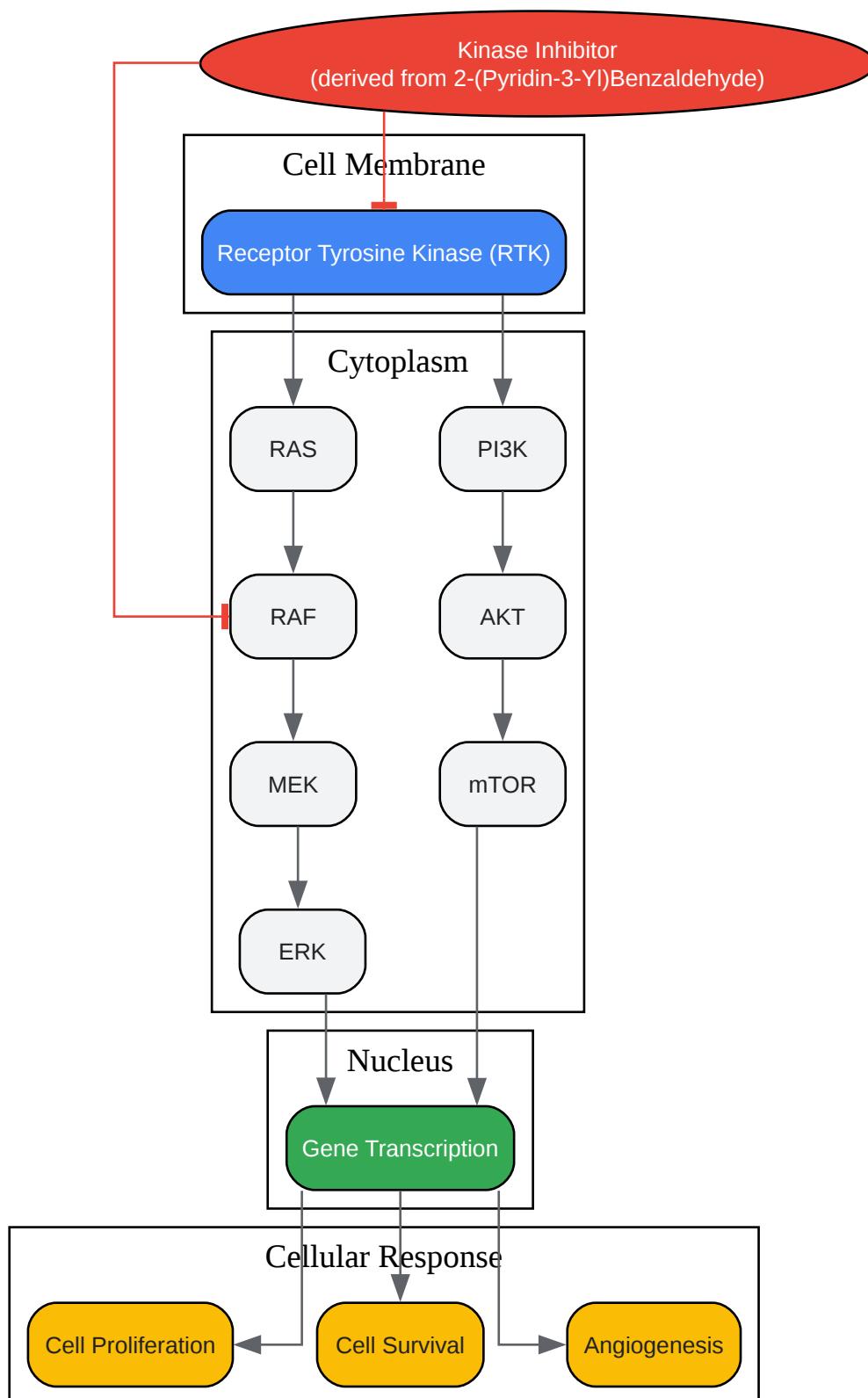
Potential as Antisickling Agents

Studies on pyridyl derivatives of benzaldehydes have shown their potential as antisickling agents for the treatment of sickle cell anemia.[\[3\]](#) These compounds can form Schiff-base adducts with sickle hemoglobin, shifting the equilibrium towards the high-affinity, non-polymerizing form of hemoglobin.[\[3\]](#) Notably, compounds with the pyridyl substituent at the ortho position to the aldehyde, such as **2-(Pyridin-3-Yl)Benzaldehyde**, have been found to be the most potent in this class.[\[3\]](#)

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by **2-(Pyridin-3-Yl)Benzaldehyde** are limited, its role as a precursor for kinase inhibitors suggests its derivatives could modulate various signaling cascades. Tyrosine kinase inhibitors (TKIs), for instance, are known to interfere with pathways such as the vascular endothelial growth factor (VEGF) receptor and platelet-derived growth factor (PDGF) receptor signaling.[\[4\]](#) Inhibition of these pathways can impact cell proliferation, angiogenesis, and survival.

The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from precursors like **2-(Pyridin-3-Yl)Benzaldehyde**.



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Generalized kinase signaling pathway targeted by inhibitors.

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